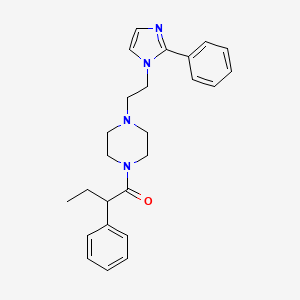

2-phenyl-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)butan-1-one

Description

This compound features a butan-1-one core substituted with a phenyl group at position 2 and a piperazine moiety at position 1. The piperazine is further functionalized with an ethyl chain terminating in a 2-phenyl-1H-imidazole group.

Properties

IUPAC Name |

2-phenyl-1-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O/c1-2-23(21-9-5-3-6-10-21)25(30)29-19-16-27(17-20-29)15-18-28-14-13-26-24(28)22-11-7-4-8-12-22/h3-14,23H,2,15-20H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEEIQBFYYAAIFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)CCN3C=CN=C3C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of chemical and biological properties. They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures.

Mode of Action

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities.

Pharmacokinetics

It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents, which could influence its bioavailability.

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects.

Action Environment

The solubility of imidazole in water and other polar solvents suggests that the compound’s action could be influenced by the solvent environment.

Biological Activity

The compound 2-phenyl-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)butan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be summarized as follows:

- Molecular Formula : C23H30N4O

- Molecular Weight : 394.52 g/mol

This compound features a piperazine ring, an imidazole moiety, and a phenyl group, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing imidazole rings have been tested against various bacterial strains, demonstrating effectiveness against Staphylococcus aureus and Escherichia coli . The presence of the piperazine and phenyl groups in our compound may enhance its interaction with bacterial membranes, leading to increased antimicrobial activity.

Anticancer Activity

In vitro studies have shown that similar compounds exhibit anticancer properties. A study focused on chalcone derivatives derived from imidazole compounds revealed notable antiproliferative effects against HeLa and PC-3 cancer cell lines . The IC50 values for these compounds ranged from 1.39 µM to 1.58 µM, indicating potent activity. Given the structural similarities, it is plausible that 2-phenyl-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)butan-1-one may also exhibit significant anticancer activity.

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

- Inhibition of Enzymatic Activity : Compounds with imidazole rings can act as enzyme inhibitors, potentially disrupting metabolic pathways in target organisms.

- Cell Membrane Disruption : The hydrophobic nature of the phenyl groups may facilitate interaction with lipid membranes, leading to increased permeability and cell death in microbial cells.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Research Findings

Case Studies

Several case studies have documented the biological activities of related compounds:

- Study on Imidazole Derivatives : A series of substituted imidazoles were tested for their antibacterial activity, revealing that modifications significantly impacted efficacy against various strains .

- Chalcone Derivatives : Research on chalcone derivatives indicated that structural modifications could enhance anticancer properties, suggesting that our compound may similarly benefit from strategic alterations .

- Docking Studies : Computational studies have shown promising binding interactions between imidazole-containing compounds and target enzymes involved in bacterial metabolism .

Comparison with Similar Compounds

Pharmacological Implications

- Receptor Binding : The target compound’s imidazole-piperazine motif is shared with dual H1/H4 ligands like Compound 7, which exhibit sub-micromolar binding affinities . However, the absence of a pyridinyl or methoxy group may reduce selectivity for histamine receptors.

- Cetirizine Derivatives : The ethoxyacetic acid group in cetirizine is essential for H1 antagonism. The target compound’s ketone group may alter binding kinetics or off-target effects .

- Trifluoromethyl Effects : Compounds like 10d/10e show enhanced lipophilicity and metabolic stability due to trifluoromethyl groups, a feature absent in the target compound .

Molecular and Physicochemical Properties

- Polarity : The ketone group in the target compound increases polarity compared to cetirizine’s ester but reduces it relative to ureido-containing analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.